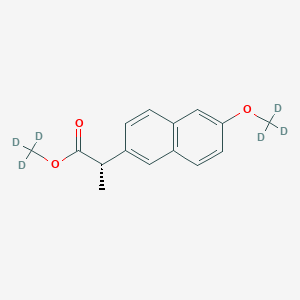

(S)-Naproxen-d6 Methyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-LJTFXESQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Deuterium Incorporation Methodologies

Strategies for Methyl Esterification of (S)-Naproxen

The conversion of the carboxylic acid group of (S)-Naproxen into a methyl ester is a fundamental step. This transformation can be achieved through several synthetic routes, primarily involving direct esterification or catalyzed carbonylation reactions. Masking the free carboxylic group is a common strategy to modify the properties of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952). nih.govdovepress.com

The most common method for synthesizing alkyl esters of naproxen is the direct Fischer esterification. banglajol.inforesearchgate.net This reaction involves treating (S)-Naproxen with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). banglajol.inforesearchgate.net The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

An alternative approach involves the carbonylation of α-(6'-methoxy-2'-naphthyl) ethanol. This method utilizes a palladium-based catalytic system, specifically PVP-PdCl₂-CuCl₂/PPh₃ (Polyvinylpyrrolidone-Palladium(II) chloride-Copper(II) chloride/Triphenylphosphine), to introduce a carbonyl group and form the methyl ester under mild conditions. jlu.edu.cn This transition metal-catalyzed process represents an environmentally benign route for the synthesis of α-arylpropionic acid esters. jlu.edu.cn

| Reaction Type | Substrate | Reagents/Catalyst | Product |

|---|---|---|---|

| Fischer Esterification | (S)-Naproxen | Methanol, conc. H₂SO₄ | (S)-Naproxen Methyl Ester |

| Carbonylation | α-(6'-methoxy-2'-naphthyl) ethanol | CO, Methanol, PVP-PdCl₂-CuCl₂/PPh₃ | (S)-Naproxen Methyl Ester |

Optimizing reaction conditions is crucial for maximizing the yield and purity of (S)-Naproxen Methyl Ester. For the Fischer esterification, key parameters include temperature, reaction time, and the concentration of the catalyst. Studies have shown that refluxing the reaction mixture at 80°C for a period of 2 to 4 hours with stirring provides good yields, ranging from 81% to 86%. banglajol.inforesearchgate.net The reaction is typically quenched by adding a weak base, such as 1% sodium hydroxide, followed by extraction with an organic solvent like dichloromethane (B109758). banglajol.inforesearchgate.net

For the carbonylation pathway, the abstract of the study notes that good conversion and selectivity were achieved under "mild conditions," although specific optimized parameters such as pressure of carbon monoxide, temperature, and reaction time are not detailed. jlu.edu.cn The efficiency of esterification reactions can be significantly influenced by variables like temperature and the ratio of alcohol to the acid. researchgate.net

| Method | Key Parameters | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Fischer Esterification | Temperature, Time | Reflux at 80°C, 2-4 hours | 81-86% | banglajol.inforesearchgate.net |

| Carbonylation | Temperature, Pressure, Time | Mild conditions | Good conversion & selectivity | jlu.edu.cn |

Deuterium (B1214612) Labeling Approaches for Naproxen Core and Methyl Moiety

The introduction of deuterium into the naproxen structure is a critical step for creating (S)-Naproxen-d6 Methyl Ester. Late-stage hydrogen isotope exchange (HIE) reactions, particularly those catalyzed by transition metals, are powerful tools for this purpose due to their efficiency and applicability to complex molecules. researchgate.net

A highly effective method for deuterating the aromatic core of naproxen methyl ester is through non-directed palladium-catalyzed C-H activation. acs.orgnih.govresearchgate.netresearchgate.net This approach allows for the direct replacement of hydrogen atoms on the arene moiety with deuterium without the need for pre-installed directing groups. researchgate.netnih.gov The methodology demonstrates remarkable functional group tolerance, making it suitable for substrates containing ester functionalities. acs.orgnih.govresearchgate.net Research has shown that methyl ester derivatives of profen-class medications, including naproxen, can be almost completely deuterated at the arene positions using this technique. researchgate.net

The catalytic system typically consists of a palladium source, a specially designed ligand such as a highly active N,N-bidentate ligand containing an N-acylsulfonamide group, and a deuterium source like D₂O. acs.orgnih.gov This protocol has been successfully applied to a wide range of pharmaceutically relevant molecules. acs.orgnih.gov

| Substrate | Catalyst System | Deuterium Source | Degree of Deuteration (D_Total) | Reference |

|---|---|---|---|---|

| Naproxen Methyl Ester | Palladium with N,N-bidentate ligand | D₂O | Up to 7.57 | researchgate.net |

| Ketoprofen Methyl Ester | Palladium with N,N-bidentate ligand | D₂O | High incorporation | researchgate.net |

| Flurbiprofen Methyl Ester | Palladium with N,N-bidentate ligand | D₂O | High incorporation | researchgate.net |

The mechanism of palladium-catalyzed C-H deuteration is crucial for understanding and optimizing the reaction. Extensive mechanistic investigations have revealed that the C-H activation step is reversible. acs.orgnih.gov This reversibility is a key factor that enables the high degrees of deuterium incorporation observed in these reactions. acs.orgnih.gov

The choice of solvent and deuterium source is paramount for efficient deuteration. Deuterium oxide (D₂O) is an ideal choice as it is inexpensive, readily available, and serves as both the deuterium source and a solvent. acs.orgnih.govnih.gov The use of D₂O makes the process more cost-effective and environmentally friendly compared to methods requiring expensive deuterated organic solvents. google.com

In some protocols, co-solvents are used to enhance solubility or reactivity. For example, a mixture of D₂O and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been employed as the solvent system in palladium-catalyzed deuteration. acs.org Other deuterated solvents are also used, particularly in mechanistic studies or alternative deuteration methods. These include deuterated acetic acid (AcOD-d₄) and deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the catalyst and the deuterium source for the H-D exchange of aromatic systems. nih.govnih.gov

| Solvent/Deuterium Source | Catalytic System | Application | Reference |

|---|---|---|---|

| D₂O | Palladium/N,N-bidentate ligand | Late-stage deuteration of arenes | acs.orgnih.govresearchgate.net |

| D₂O/HFIP | Palladium/N,N-bidentate ligand | Optimization of deuteration conditions | acs.org |

| AcOD-d₄ | Palladium/S,O-ligand | Mechanistic studies (H/D scrambling) | nih.gov |

| CF₃COOD | Acid-catalyzed | Deuteration of aromatic amines and amides | nih.gov |

Non-Directed Palladium-Catalyzed C-H Deuteration

Catalyst and Ligand Optimization for Deuterium Incorporation

The successful incorporation of deuterium into arylpropionic acid frameworks is significantly influenced by the catalyst and ligand system. Optimization of these components is crucial for achieving high levels of deuterium incorporation while maintaining the structural integrity of the molecule.

One effective approach involves a non-directed, homogeneous palladium-catalyzed hydrogen isotope exchange (HIE). In this method, a commercially available pyridine (B92270) ligand is used in conjunction with a palladium catalyst. chemrxiv.org The optimization of this system involves leveraging D₂O as the deuterium source, which is both cost-effective and readily available. chemrxiv.org The pyridine ligand facilitates the aromatic C-H activation required for the exchange of hydrogen with deuterium. chemrxiv.org

Other Deuteration Methods for Carboxylic Acid Derivatives

Beyond direct H/D exchange on the final molecule, several other methods are employed for the deuteration of carboxylic acid derivatives, which can serve as precursors in the synthesis of deuterated compounds.

Synergistic Photoredox and HAT Catalysis: A mild and practical method for the precise deuteration of aliphatic carboxylic acids involves a synergistic photoredox and Hydrogen Atom Transfer (HAT) catalysis. acs.org This decarboxylative deuteration uses D₂O as the deuterium source and can achieve excellent deuterium incorporation (up to 99%) at specific sites. acs.org The reaction is scalable and shows good functional group compatibility, making it suitable for complex molecules. acs.org

Late-Stage β-C(sp³)–H Deuteration: This method allows for the regioselective deuteration of free carboxylic acids at the β-methylene position. chemrxiv.orgnih.gov It utilizes novel ethylenediamine-based ligands with a palladium catalyst. nih.gov The process is based on the reversibility of C-H activation, and by using a deuterated solvent, efficient deuterium incorporation is achieved. chemrxiv.org

α-Deuteration via Malonic Acids: α-deuterated carboxylic acids can be synthesized from corresponding malonic acids. rsc.org The process involves a hydrogen/deuterium exchange followed by decarboxylation in the presence of D₂O. rsc.org This method is efficient and generally does not require organic solvents or extensive purification. rsc.org

Photochemical Decarboxylative Deuterium Exchange: This technique achieves deuterium exchange of a carboxyl group through photochemical decarboxylation. The reaction is carried out on free carboxylic acids in the presence of a thiol and a small amount of D₂O, yielding a regioselectively deuterium-labeled compound under mild conditions. researchgate.net

Enantioselective Synthesis of (S)-Naproxen Methyl Ester Precursors

The synthesis of the enantiomerically pure (S)-Naproxen precursor is paramount. This is typically achieved either by resolving a racemic mixture or through direct asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic Naproxen Methyl Ester

Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture of naproxen methyl ester. This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer, allowing for the separation of the other.

The lipase (B570770) from Candida rugosa is widely used for this purpose. acs.orgrsc.org In this process, the enzyme selectively hydrolyzes the (S)-ester to (S)-Naproxen, leaving the (R)-ester unreacted. To improve the efficiency and reusability of the enzyme, it is often immobilized. One advanced immobilization technique is the formation of cross-linked enzyme aggregates (CLEAs). acs.orgrsc.org These aggregates can be prepared in both non-magnetic and magnetic forms; the latter simplifies the recovery of the biocatalyst from the reaction mixture. acs.orgrsc.org

The resolution is typically performed in a biphasic system, such as an aqueous buffer solution and an organic solvent like isooctane. rsc.org Optimization of reaction parameters is crucial for maximizing the enantiomeric excess.

| Parameter | Optimal Value |

|---|---|

| Temperature | 37 °C |

| pH | 7.5 |

| Stirring Rate | 300 rpm |

| Reaction System | Aqueous buffer / Isooctane |

Studies have shown that while both magnetic and non-magnetic CLEAs are effective, the non-magnetic CLEAs may initially show higher activity. However, magnetic CLEAs exhibit superior reusability. acs.org

Asymmetric Synthetic Routes to (S)-Naproxen

Asymmetric synthesis provides a direct route to the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. Several catalytic asymmetric methods have been developed to produce (S)-Naproxen and its ester precursors with high enantioselectivity.

Asymmetric Hydrogenation: This is a prominent method for synthesizing (S)-Naproxen. One highly effective approach involves the hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid. nih.gov This reaction is catalyzed by Ruthenium complexes containing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov The reaction, typically carried out in methanol under high pressure, can yield (S)-Naproxen with high enantiomeric excess (ee). nih.govresearchgate.net

Asymmetric Kumada Cross-Coupling: Another novel approach involves the asymmetric Kumada cross-coupling of a racemic 2-halopropionate ester with 6-methoxy-2-naphthyl Grignard reagent. rsc.org This reaction is catalyzed by a cobalt salt in the presence of a chiral bisoxazoline ligand. rsc.org The resulting (S)-Naproxen ester is produced with high optical purity, which can be further enhanced by recrystallization. The synthesis is completed by hydrogenation of the ester to yield (S)-Naproxen. rsc.org

| Method | Catalyst System | Key Precursor | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation nih.govresearchgate.net | Ruthenium-BINAP | 2-(6-methoxy-2-naphthyl)propenoic acid | 97% |

| Asymmetric Kumada Cross-Coupling rsc.org | Cobalt(II) iodide / Chiral Bisoxazoline Ligand | Racemic 2-bromopropionate ester | >99% (after recrystallization) |

Analytical Method Development and Validation

Chromatographic Methods for Resolution and Quantification

The accurate resolution and quantification of (S)-Naproxen-d6 Methyl Ester, often used as an internal standard in pharmacokinetic and metabolic studies, necessitates the development of robust and validated analytical methods. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the required selectivity and sensitivity for its determination in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of naproxen (B1676952) and its derivatives due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring accurate quantification.

The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation from potential interferences within a reasonable analysis time. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Key parameters for optimization include the selection of the stationary phase (column), mobile phase composition, flow rate, and column temperature. C18 columns are frequently employed for the analysis of naproxen and its analogs. nih.gov The mobile phase typically consists of an aqueous component and an organic modifier. For instance, a mobile phase comprising 2 mM aqueous ammonium (B1175870) acetate (B1210297) with 0.025% formic acid and methanol (B129727) in a 38:62 (v/v) ratio has been successfully used for naproxen analysis on an ACE C18 column (50 × 4.6 mm, 5 µm). nih.gov Another study utilized a mixture of methanol and 10 mM ammonium acetate (70:30, v/v) with a Shim-Pack XR-ODS column. plos.org The inclusion of additives like formic acid or ammonium acetate helps to control the pH and improve the ionization efficiency for mass spectrometry.

The optimization process involves systematically adjusting these parameters to achieve the desired chromatographic performance. A typical set of optimized conditions for a related compound is presented below.

| Parameter | Condition | Reference |

| Column | ACE C18 (50 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 2 mM Ammonium Acetate (aq) with 0.025% Formic Acid : Methanol (38:62, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | plos.org |

| Column Temperature | 40°C | plos.org |

| Injection Volume | 10 µL | |

| Total Run Time | 5 min | plos.org |

This interactive table summarizes typical optimized chromatographic conditions for naproxen analysis, which are directly applicable to its deuterated methyl ester derivative.

Mass spectrometry detection, particularly using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. For this compound, the instrument is tuned to monitor a specific precursor-to-product ion transition.

The precursor ion will correspond to the protonated molecule [M+H]⁺ of this compound. Given that the molecular weight of non-deuterated Naproxen Methyl Ester is 244.29 g/mol , the deuterated analog with six deuterium (B1214612) atoms (d6) will have a molecular weight of approximately 250.32 g/mol . biosynth.com Therefore, the precursor ion to be monitored would be m/z 250.3.

Upon collision-induced dissociation (CID) in the collision cell, this precursor ion fragments into characteristic product ions. For non-deuterated naproxen (m/z 231), a common transition is m/z 231 → 185, where the m/z 185 fragment corresponds to the loss of the carboxylic acid group and subsequent rearrangement. nih.gov For the methyl ester, a similar fragmentation pattern is expected. The key is to identify a stable and intense product ion unique to the deuterated standard. The mass spectrometric parameters, including collision energy and cone voltage, are optimized by infusing a standard solution of this compound directly into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference (for Naproxen) |

| Naproxen | 231.67 | 185.07 | Positive ESI | nih.gov |

| This compound | ~250.3 | To be determined empirically | Positive ESI |

This interactive table illustrates the MRM transition for naproxen and highlights the expected precursor ion for its deuterated methyl ester analog. The specific product ion for the deuterated compound must be determined through experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas chromatography-mass spectrometry (GC-MS) is an alternative technique for the analysis of naproxen derivatives. A significant advantage for this compound is that it is already esterified, which increases its volatility compared to the parent naproxen acid, potentially obviating the need for a separate derivatization step. However, further derivatization, such as silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve chromatographic peak shape and thermal stability. dergipark.org.trresearchgate.net

Method development in GC-MS focuses on optimizing the temperature program of the GC oven, the injector temperature, and the carrier gas flow rate. A capillary column with a non-polar or medium-polarity stationary phase, such as one coated with 5% phenyl-95% dimethylpolysiloxane, is typically suitable. dergipark.org.tr The oven temperature program is designed to ensure that the analyte is eluted as a sharp peak, well-separated from other components. For example, a program might start at 150°C, ramp up to 300°C, and hold for a few minutes to ensure complete elution. dergipark.org.tr

In the mass spectrometer, electron ionization (EI) is commonly used. The resulting mass spectrum of naproxen methyl ester shows characteristic fragment ions that can be used for quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. dergipark.org.tr The mass spectrum for non-deuterated naproxen methyl ester shows a prominent molecular ion and key fragments that can be used for identification. nist.gov For the d6 analog, the molecular ion and relevant fragments would be shifted by +6 amu, providing a clear distinction from the non-labeled compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical, and chiral HPLC is the gold standard for this purpose. This is particularly relevant for confirming the stereochemical integrity of this compound and quantifying any presence of its (R)-enantiomer.

The successful chiral separation of naproxen and its derivatives relies heavily on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated excellent enantiorecognition capabilities for naproxen. mdpi.comnih.gov Columns such as Lux Amylose-1, Lux Cellulose-1, and CHIRALCEL OD are commercially available and have been employed in various separation modes, including normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes. mdpi.comnih.govresearchgate.net

The development of a chiral separation method involves screening different CSPs and mobile phase compositions. For example, a study developing a reversed-phase method for naproxen enantiomers found optimal separation on a Lux Amylose-1 stationary phase. nih.gov The optimized conditions involved a mobile phase of methanol:water:acetic acid (85:15:0.1, v/v/v) at a flow rate of 0.65 mL/min and a column temperature of 40°C, achieving a baseline resolution (Rs = 3.21) within seven minutes. nih.govresearchgate.netsemanticscholar.org Normal-phase chromatography, using mobile phases like hexane-isopropanol with an acidic modifier (e.g., trifluoroacetic acid or acetic acid), is also a common and effective approach. researchgate.netlcms.cz

The choice between NP, RP, and PO modes can influence the elution order of the enantiomers. Interestingly, a reversal of the enantiomer elution order was observed for naproxen when switching from polar organic to reversed-phase mode on a Lux Amylose-1 column, indicating different enantiorecognition mechanisms are at play. nih.gov This highlights the importance of systematic method development to achieve the desired separation for purity assessment.

| Stationary Phase | Mobile Phase | Mode | Key Finding | Reference |

| Lux Amylose-1 | Methanol/Water/Acetic Acid (85:15:0.1) | RP | Baseline separation (Rs=3.21) in <7 min. | nih.gov |

| CHIRALCEL OD | Hexane/Isopropanol/Glacial Acetic Acid (97:3:1) | NP | Optimized baseline separation achieved. | researchgate.net |

| Kromasil Cellucoat | Hexane/Isopropanol/Trifluoroacetic Acid (90:9.9:0.1) | NP | Resolution value of 3.84 for naproxen isomers. | researchgate.net |

| Eurocel 01 | Hexane/2-Propanol (90:10) + 0.1% TFA | NP | Achieved separation with α = 1.21. | lcms.cz |

This interactive table summarizes various chiral stationary phases and mobile phase conditions successfully used for the enantiomeric separation of naproxen, which are applicable to its methyl ester derivatives.

Diastereomeric Derivatization for Chiral Separation

Chiral separation is critical in pharmaceutical analysis as enantiomers of a drug can exhibit different pharmacological and toxicological properties. While modern chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) offer direct enantioseparation, an alternative and effective indirect approach is diastereomeric derivatization. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing for their separation on a conventional achiral stationary phase. wikipedia.org

For carboxylic acids like naproxen, various chiral amines are employed as CDAs. For instance, the enantioselective analysis of non-steroidal anti-inflammatory drugs (NSAIDs), including naproxen, has been successfully achieved by derivatization with (R)-1-phenylethylamine ((R)-1-PEA) to form amide diastereomers. nih.gov This reaction is typically rapid and can be performed at room temperature. The resulting diastereomers can then be separated and quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS), achieving excellent peak resolution. nih.gov

The general scheme for the diastereomeric derivatization of naproxen is as follows:

(R,S)-Naproxen + (R)-Chiral Amine → (R,R)-Diastereomer + (S,R)-Diastereomer

The selection of the CDA is crucial and is based on factors such as reactivity with the analyte, the stability of the resulting diastereomers, and the chromatographic properties of the derivatives. Novel CDAs are continuously being developed to enhance separation efficiency and detection sensitivity. For example, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) has been synthesized and used for the enantiomeric separation of chiral carboxylic acids, including naproxen. researchgate.net The derivatization with OTPA, followed by HPLC with UV detection, has been shown to effectively separate naproxen enantiomers in human plasma. researchgate.net

The success of this indirect method relies on the complete reaction of the enantiomers with the CDA without any racemization and the ability of the chromatographic system to resolve the resulting diastereomeric peaks. researchgate.net

Method Validation Parameters for Deuterated Standards

When a deuterated compound like this compound is used as an internal standard (IS) in a bioanalytical method, the validation of that method must adhere to stringent guidelines from regulatory bodies such as the FDA and EMA. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to compensate for variability in sample preparation and matrix effects. scispace.comkcasbio.com The validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose.

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpsonline.com Selectivity refers to the ability to differentiate and quantify the analyte from other components in the sample. ajpsonline.com

In LC-MS/MS methods, specificity and selectivity are primarily achieved through a combination of chromatographic separation and mass spectrometric detection. The use of a SIL-IS like this compound, which has nearly identical physicochemical properties to the analyte but a different mass-to-charge ratio (m/z), significantly enhances selectivity. texilajournal.com

To assess selectivity, blank biological matrix samples from at least six different sources are analyzed to check for interferences at the retention time of the analyte and the IS. globalresearchonline.net The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ), and the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample. globalresearchonline.net

Table 1: Representative Data for Specificity and Selectivity Assessment

| Matrix Source | Analyte Response (at analyte RT) | LLOQ Response (Analyte) | Interference (%) | IS Response (at IS RT) | IS Response in LLOQ | Interference (%) |

| Lot 1 | < 100 cps | 5,000 cps | < 2.0% | < 50 cps | 10,000 cps | < 0.5% |

| Lot 2 | < 120 cps | 5,000 cps | < 2.4% | < 60 cps | 10,000 cps | < 0.6% |

| Lot 3 | < 90 cps | 5,000 cps | < 1.8% | < 45 cps | 10,000 cps | < 0.45% |

| Lot 4 | < 110 cps | 5,000 cps | < 2.2% | < 55 cps | 10,000 cps | < 0.55% |

| Lot 5 | < 105 cps | 5,000 cps | < 2.1% | < 52 cps | 10,000 cps | < 0.52% |

| Lot 6 | < 95 cps | 5,000 cps | < 1.9% | < 48 cps | 10,000 cps | < 0.48% |

Linearity and Dynamic Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

For the quantification of naproxen using a deuterated internal standard, a calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity is typically evaluated by a weighted linear regression analysis. A correlation coefficient (r²) of greater than 0.99 is generally considered acceptable. nih.gov

The dynamic range should be established based on the expected concentrations of the analyte in the study samples. For bioanalytical methods, this can span several orders of magnitude.

Table 2: Example of Linearity Data for a Naproxen Assay

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 25.0 | 24.5 | 98.0 |

| 100.0 | 101.5 | 101.5 |

| 500.0 | 495.0 | 99.0 |

| 2000.0 | 2030.0 | 101.5 |

| 4000.0 | 3960.0 | 99.0 |

| 5000.0 | 5050.0 | 101.0 |

| Linear Range: 1.0 - 5000.0 ng/mL | ||

| Correlation Coefficient (r²): > 0.998 | ||

| Regression Equation: y = 0.005x + 0.001 |

Sensitivity (Limits of Detection and Quantification)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. globalresearchonline.net

The LLOQ is typically established as the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample. globalresearchonline.net The precision at the LLOQ should not exceed 20% (expressed as the coefficient of variation, CV), and the accuracy should be within 80-120% of the nominal concentration. globalresearchonline.net

Table 3: Sensitivity Parameters for a Representative Naproxen Bioanalytical Method

| Parameter | Value | Criteria |

| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Signal-to-Noise Ratio ≥ 5 |

| Precision at LLOQ (%CV) | ≤ 15% | ≤ 20% |

| Accuracy at LLOQ (%) | 95.0 - 105.0% | 80.0 - 120.0% |

Reproducibility and Robustness

Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision) or within the same day (intra-day precision). It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. The precision is expressed as the %CV, which should typically be within ±15% for all QC levels, except for the LLOQ. globalresearchonline.net

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, robustness can be evaluated by intentionally varying parameters such as the mobile phase composition, flow rate, column temperature, and source parameters. The results should remain within the acceptance criteria for system suitability.

Table 4: Intra-day and Inter-day Precision and Accuracy for Naproxen Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| Low | 3.0 | 4.5 | 102.3 | 5.8 | 101.5 |

| Medium | 300.0 | 3.2 | 98.7 | 4.1 | 99.2 |

| High | 4000.0 | 2.8 | 101.1 | 3.5 | 100.8 |

Applications in Quantitative Chemical Analysis

Quantification of Naproxen (B1676952) and Related Metabolites

The accurate measurement of naproxen and its metabolites, such as 6-O-desmethylnaproxen, in biological matrices is fundamental to pharmacokinetic and metabolic studies. (S)-Naproxen-d6 Methyl Ester is an ideal internal standard for such analyses, typically conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When added to a plasma, urine, or tissue sample, it mimics the behavior of the native naproxen methyl ester (a potential derivative for analysis) and other related compounds throughout the extraction and analysis process.

While specific studies detailing the use of this compound are not widely published, the principle is well-established in numerous validated LC-MS/MS methods for naproxen. For instance, a highly sensitive and precise LC-MS/MS method for naproxen in human plasma demonstrated excellent linearity over a concentration range of 0.100-50.0 μg/mL, with high inter-day precision (CV ≤9.4%) and analytical recovery (between 94.4 and 103.1%) nih.govresearchgate.net. The use of an appropriate internal standard is key to achieving such robust performance.

A typical bioanalytical method validation would include the parameters outlined in the table below, where a deuterated standard like this compound would be essential for achieving the required levels of accuracy and precision.

| Validation Parameter | Typical Acceptance Criteria | Role of Internal Standard |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures consistent signal ratio across the concentration range. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Corrects for systematic errors in sample processing and analysis. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Corrects for random variations in the analytical procedure. |

| Recovery | Consistent and reproducible | The ratio of analyte to internal standard compensates for extraction inefficiencies. |

| Matrix Effect | Minimized or compensated | The internal standard helps to correct for ion suppression or enhancement caused by the biological matrix. |

Use in Bioanalytical Studies (excluding clinical human trials)

In preclinical bioanalytical studies, such as pharmacokinetic assessments in animal models, the use of a stable isotope-labeled internal standard is crucial for generating reliable data. These studies often involve complex biological matrices and may have limited sample volumes, making the precision afforded by an internal standard like this compound indispensable. For example, in studies determining the plasma concentration-time profile of naproxen in rodents or canines, the internal standard would be added to each plasma sample before protein precipitation or liquid-liquid extraction.

The data generated from such studies, including key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), rely on the accurate quantification at each time point. A study comparing enteric-coated and standard naproxen tablets in healthy volunteers highlighted the importance of precise measurements to determine pharmacokinetic parameters, showing differences in Tmax (4.0 vs 1.9 hours) and plasma fluctuation (49.3% vs 85.3%) nih.gov. While this was a human study, the analytical principles for ensuring data quality in preclinical animal studies are identical. The use of a deuterated internal standard minimizes analytical variability, allowing for a more accurate characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Application in Pharmaceutical Quality Control and Impurity Profiling

This compound also has applications in the quality control of naproxen drug substances and finished pharmaceutical products. Specifically, it can be used as an internal standard for the accurate quantification of related substances and impurities. Naproxen Impurity E, for example, is the non-deuterated (S)-Naproxen methyl ester. To precisely quantify this and other potential impurities, a deuterated standard is invaluable.

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels of impurities in pharmaceutical products nih.gov. Methods for impurity profiling must be highly accurate and sensitive. The use of an internal standard like this compound in an analytical method, such as HPLC or UPLC, can help to ensure that the quantification of impurities is not affected by variations in the sample matrix or instrument performance ijpsdronline.comresearchgate.net. This is particularly important when analyzing impurities at very low concentrations, where minor variations can have a significant impact on the reported result.

The table below lists some known impurities of naproxen, the quantification of which would be enhanced by the use of a stable isotope-labeled internal standard.

| Impurity Name | CAS Number | Type |

| Naproxen Impurity L | 3900-45-6 | Process Impurity |

| 6-methoxy-2-Naphthoic acid Impurity | 2471-70-7 | Process Impurity |

| (R)-Naproxen | 23981-80-8 | Chiral Impurity |

Standardization of Analytical Assays for Naproxen Derivatives

The standardization of an analytical assay is the process of validating its performance to ensure it is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, linear, and robust. This compound plays a key role in this process by serving as an internal reference against which the performance of the assay is measured.

In the development and validation of new analytical methods for naproxen and its derivatives, this compound can be used to:

Establish Linearity: By adding a constant amount of the internal standard to a series of calibration standards with varying concentrations of the analyte, a reliable calibration curve based on the ratio of the analyte peak area to the internal standard peak area can be generated impactfactor.orgresearchgate.net.

Assess Accuracy and Precision: The internal standard is used in quality control (QC) samples at low, medium, and high concentrations to ensure that the method provides accurate and reproducible results across the entire calibration range impactfactor.orgnih.gov.

Determine Specificity: The use of a mass spectrometric detector ensures that the signal from the analyte and the internal standard are unique and not subject to interference from other components in the sample.

By incorporating a stable isotope-labeled internal standard like this compound into the assay, analytical laboratories can ensure that their methods for naproxen analysis are robust, reliable, and meet the stringent requirements of regulatory guidelines.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content and Positional Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly crucial for verifying the position and extent of isotopic labeling in compounds like (S)-Naproxen-d6 methyl ester.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the most significant feature of its ¹H NMR spectrum, when compared to its non-deuterated counterpart, is the attenuation or complete disappearance of signals corresponding to the protons of the two methyl groups.

The six deuterium atoms are incorporated into the methoxy (B1213986) group on the naphthalene (B1677914) ring and the methyl group on the propionate (B1217596) side chain. Consequently, the characteristic sharp singlets for these two -CH₃ groups in the spectrum of (S)-Naproxen methyl ester are absent in the spectrum of the deuterated analog. The remaining aromatic and aliphatic protons can be assigned based on their chemical shifts and coupling patterns, confirming the integrity of the core molecular structure.

Table 1: Expected ¹H NMR Data for this compound (Based on typical values for the non-deuterated analog in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~7.15 | m | 3H | Ar-H |

| ~3.90 | q | 1H | -CH- |

Note: The signals for the -OCH₃ and -CH₃ protons, typically found around 3.9 ppm and 1.6 ppm respectively in the non-deuterated compound, would be absent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would be very similar to that of the non-deuterated compound, as the carbon skeleton remains unchanged. However, the signals for the two deuterated methyl carbons would exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (which has a spin I=1). The chemical shifts of these carbons may also be slightly shifted upfield.

Table 2: Expected ¹³C NMR Data for this compound (Based on typical values for the non-deuterated analog)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~157 | Ar-C-O |

| ~135 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~126 | Ar-C |

| ~119 | Ar-C |

| ~105 | Ar-C |

| ~55 | -O-CD₃ (triplet) |

| ~45 | -CH- |

| ~18 | -CD₃ (triplet) |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aromatic and aliphatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum. These techniques would collectively verify the complete structural integrity of the this compound molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. The expected exact mass of this compound (C₁₅H₈D₆O₃) is higher than that of its non-deuterated analog (C₁₅H₁₄O₃) due to the presence of six deuterium atoms. This mass difference serves as a definitive confirmation of successful deuteration.

Table 3: Comparison of Molecular Weights

| Compound | Molecular Formula | Average Mass (Da) | Monoisotopic Mass (Da) |

| (S)-Naproxen methyl ester | C₁₅H₁₄O₃ | 242.27 | 242.0943 |

| This compound | C₁₅H₈D₆O₃ | 248.31 | 248.1320 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, or product ion spectrum. This technique provides detailed structural information. For this compound, the fragmentation pathways would be similar to those of the non-deuterated compound, but the masses of the fragments containing the deuterated methyl groups would be shifted accordingly.

A common fragmentation pathway for naproxen (B1676952) derivatives involves the loss of the side chain. In the case of this compound, fragmentation would likely result in a prominent fragment ion corresponding to the deuterated naphthyl moiety. The observation of these mass-shifted fragments provides conclusive evidence for the location of the deuterium labels.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure. The deuteration at the d6 position, typically on the methoxy and the methyl ester groups, will shift the C-D stretching and bending vibrations to lower wavenumbers compared to the corresponding C-H vibrations due to the heavier mass of deuterium. However, the principal functional groups' vibrations remain key identifiers.

The IR spectrum of the non-deuterated analogue, (S)-Naproxen Methyl Ester, reveals several key absorption peaks. banglajol.info A strong absorption band is typically observed around 1738 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. banglajol.infolibretexts.org The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations, which appear in the region of 1605 cm⁻¹. banglajol.info Additionally, a significant band around 1177 cm⁻¹ corresponds to the C-O stretching of the ester and the aryl ether. banglajol.info The peak at 2973 cm⁻¹ is attributed to the C-H stretching of the methyl groups. banglajol.info In the deuterated compound, the corresponding C-D stretching frequencies would be expected at a lower frequency, approximately in the 2100-2200 cm⁻¹ range.

These characteristic peaks allow for the unambiguous identification of the ester, ether, and aromatic functional groups within the molecule, confirming the successful synthesis and purity of this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester (C=O) | ~1738 | Stretching |

| Aromatic (C=C) | ~1605 | Stretching |

| Ether & Ester (C-O) | ~1177 | Stretching |

| Alkyl (C-H) | ~2973 | Stretching |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure of (S)-Naproxen Methyl Ester reveals that it crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. nih.gov This non-centrosymmetric space group is common for chiral molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been reported as a = 5.89120 Å, b = 7.9258 Å, and c = 28.6878 Å, with all angles being 90°. nih.gov The analysis of the crystal structure provides unequivocal proof of the (S)-stereochemistry at the chiral center and details the conformation of the propionate side chain relative to the naphthalene ring system. nih.gov This solid-state structural information is crucial for understanding the physicochemical properties of the compound.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.89120 |

| b (Å) | 7.9258 |

| c (Å) | 28.6878 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z (Molecules per unit cell) | 4 |

Stereochemical Aspects in Research

Enantiomeric Purity Analysis of (S)-Naproxen Methyl Ester

The determination of enantiomeric purity is crucial for ensuring the efficacy and safety of chiral drugs. For (S)-Naproxen and its esters, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method.

Modern analytical techniques have largely moved towards direct enantioseparation on CSPs, which simplifies sample preparation and improves accuracy. Polysaccharide-based CSPs are particularly successful. researchgate.netnih.gov For instance, amylose (B160209) and cellulose-derived columns can effectively separate the enantiomers of Naproxen (B1676952) under various chromatographic modes, including normal-phase, polar organic, and reversed-phase. nih.govnih.gov

A study detailed the development of a reversed-phase HPLC method using a Lux Amylose-1 column. nih.govnih.gov The method was optimized using a face-centered central composite design to achieve a baseline resolution (Rs = 3.21) of the enantiomers within seven minutes. nih.govnih.gov The optimized conditions involved a mobile phase of methanol (B129727), water, and acetic acid, demonstrating the high efficiency of modern CSPs. nih.govnih.gov The European Pharmacopoeia specifies an HPLC method using a Pirkle-type stationary phase for the enantiomeric purity testing of Naproxen. nih.govresearchgate.net

Another established approach involves the derivatization of the Naproxen enantiomers with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatography column. A sensitive method was developed involving the derivatization of Naproxen with (S)-(+)-2-octanol to produce diastereomeric esters that were baseline-separated by liquid chromatography. nih.gov This indirect method provides excellent reproducibility and confirms the enantiomeric ratio of the original sample. nih.gov

Below is a table summarizing various HPLC conditions used for the chiral separation of Naproxen enantiomers, which are directly applicable to its methyl ester.

| Column Type | Mobile Phase | Flow Rate | Detection | Resolution (Rs) | Reference |

| Lux Amylose-1 (amylose tris((S)-methylbenzylcarbamate)) | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) | 0.65 mL/min | UV at 230 nm | 3.21 | nih.govnih.gov |

| Eurocel 01 (cellulose-based) | Hexane:2-Propanol (90:10) + 0.1% TFA | 1.0 mL/min | UV at 230 nm | α = 1.21 | lcms.cz |

| Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) | Not Specified | Not Specified | Not Specified | High enantiomer separation reported | researchgate.net |

| Pirkle-type | Normal-phase conditions | Not Specified | Not Specified | Official EurPh method | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereospecificity of Deuterium (B1214612) Incorporation

The synthesis of isotopically labeled compounds such as (S)-Naproxen-d6 Methyl Ester requires methods that not only incorporate deuterium atoms at specific positions but also maintain the desired stereochemistry. The designation "-d6" typically implies deuteration at two methyl groups: the one on the propanoic acid side chain (Cα-methyl) and the methoxy (B1213986) group on the naphthalene (B1677914) ring (O-methyl).

The synthesis of deuterated (S)-Naproxen derivatives is designed to be stereospecific. elsevierpure.com This means the synthetic route either begins with an enantiomerically pure starting material that already contains the (S)-configuration, or it employs a stereoselective reaction at a later stage to establish the correct stereocenter.

Research has described general schemes for the synthesis of (S)-Naproxen deuterated on the naphthyl ring or the methoxy group. elsevierpure.comresearchgate.net For methoxy group deuteration (OCD3), a deuterated methylating agent (e.g., CD3I) is used to methylate the phenolic precursor of Naproxen. This reaction occurs at the oxygen atom and has no impact on the distant stereocenter.

For deuteration of the methyl group on the propanoic acid side chain (Cα-CD3), the synthesis would involve building the side chain using a deuterated precursor. Stereocontrol is achieved through well-established asymmetric synthesis methodologies that are used for non-deuterated (S)-Naproxen. These methods ensure that the addition of the deuterated propionate (B1217596) side chain to the naphthalene core results specifically in the (S)-enantiomer. The subsequent esterification to form the methyl ester, as discussed in the previous section, preserves this carefully constructed stereochemistry. Therefore, the incorporation of deuterium is performed with high stereospecificity, yielding the enantiomerically pure this compound. elsevierpure.com

Derivatization Chemistry and Analog Synthesis

Chemical Transformations of (S)-Naproxen-d6 Methyl Ester

This compound can undergo several chemical transformations that modify its carboxylate group or its aromatic core. These modifications are foundational for developing new derivatives. The deuteration in the "-d6" isotopologue does not alter the fundamental chemical reactivity for these transformations compared to its non-deuterated counterpart.

The conversion of the methyl ester group of this compound into a hydrazide is a key synthetic step for creating numerous derivatives. researchgate.netarabjchem.org This transformation is typically achieved through the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.govresearchgate.net The process generally involves refluxing the (S)-Naproxen methyl ester with an equimolar amount of hydrazine hydrate in an alcohol solvent, such as ethanol. researchgate.netresearchgate.net This reaction yields (S)-Naproxen hydrazide, an important intermediate for further synthesis. researchgate.netnih.gov

Table 1: Reaction Conditions for Hydrazide Formation

| Reactants | Reagent | Solvent | Conditions | Product |

|---|

The (S)-Naproxen hydrazide formed from the methyl ester is a versatile precursor for synthesizing a variety of heterocyclic compounds and Schiff bases. researchgate.netnih.gov

Schiff Bases (Hydrazones): Naproxen (B1676952) hydrazide can be condensed with various aromatic aldehydes and ketones to form Schiff bases, specifically hydrazones. researchgate.netnih.govuobaghdad.edu.iq This reaction involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form a carbon-nitrogen double bond (C=N). researchgate.netijpsr.com These reactions are often catalyzed by a small amount of acid, like glacial acetic acid. researchgate.netresearchgate.net

Heterocyclic Derivatives: The hydrazide intermediate is crucial for building various five-membered heterocyclic rings onto the naproxen scaffold.

1,3,4-Oxadiazoles: These can be synthesized by cyclizing the naproxen hydrazide under different reaction conditions. nih.govnih.gov

1,3,4-Thiadiazoles: Synthesis of thiadiazole derivatives often involves reacting naproxen with thiosemicarbazide (B42300), followed by cyclization, a pathway that proceeds via the hydrazide or a related intermediate. nih.govoncologyradiotherapy.comuobaghdad.edu.iqgjms.com.pk

1,2,4-Triazoles: These derivatives can also be prepared from the naproxen hydrazide intermediate, often by reacting it with isothiocyanates to form a thiosemicarbazide which is then cyclized. nih.govnih.govrsc.org

Table 2: Examples of Derivatives Synthesized from (S)-Naproxen Hydrazide

| Derivative Type | Key Reagents | Resulting Structure |

|---|---|---|

| Schiff Bases (Hydrazones) | Aromatic Aldehydes/Ketones | Naproxen moiety linked via -C(=O)NHN=CH-Ar |

| 1,3,4-Thiadiazoles | Thiosemicarbazide, POCl₃ | Naproxen moiety attached to a 1,3,4-thiadiazole (B1197879) ring |

| 1,2,4-Triazoles | Isothiocyanates, NaOH | Naproxen moiety attached to a 1,2,4-triazole-thione ring |

This compound can be used to prepare diaryliodonium salts, which are versatile reagents for the functionalization of the aromatic naproxen core. mdpi.comresearcher.life The synthesis involves reacting the naproxen methyl ester with a hypervalent iodine reagent, such as ArI(OH)OTs (a Koser's reagent derivative), activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comscilit.comresearchgate.net The reaction is typically performed in a solvent mixture of dichloromethane (B109758) and 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.comnih.gov

These resulting naproxen-containing diaryliodonium salts serve as effective electrophilic arylating agents. researchgate.net They enable a range of subsequent modifications to the aromatic ring of the naproxen methyl ester, including:

Fluorination

Iodination

Alkynylation

Arylation

Thiophenolation

Amination and Esterification reactions mdpi.comresearcher.life

This strategy provides a modern and efficient pathway to generate a library of novel naproxen-based molecules by modifying the aromatic backbone, which is otherwise challenging. researcher.life

Enzymatic Derivatization Studies

Enzymatic methods offer a green and highly selective alternative for the derivatization of naproxen esters. Lipases are the most commonly studied enzymes for these transformations. Research has demonstrated the use of lipases for the kinetic resolution of racemic naproxen methyl ester, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer. atlantis-press.comtandfonline.com

Key findings from these studies include:

Enzyme Selection: Candida rugosa lipase (B570770) (CRL) has been successfully used in the form of cross-linked enzyme aggregates (CLEAs) for the kinetic resolution of naproxen methyl ester. tandfonline.com Candida antarctica lipase B (CALB) has also been employed for the lipase-catalyzed esterification of (S)-naproxen to form its ethyl ester. nih.gov

Reaction Media: These enzymatic reactions are often performed in organic media or biphasic systems, such as an aqueous buffer/isooctane system. tandfonline.comnih.gov Supercritical carbon dioxide (SCCO₂) has also been explored as a medium, showing significant improvements in reaction rate and conversion yield compared to ambient conditions. nih.govjmb.or.kr

Process Optimization: Reaction parameters such as temperature, pH, and stirring rate are optimized to enhance enzyme activity and enantioselectivity. tandfonline.com For instance, the optimal conditions for kinetic resolution using CRL CLEAs were found to be 37°C and pH 7.5. tandfonline.com

Research on Novel Ester Derivatives of Naproxen

Beyond the methyl ester, extensive research has been conducted on synthesizing and evaluating other novel ester derivatives of naproxen. The primary motivation for this research is often the development of prodrugs. nih.govijrpr.com A prodrug strategy masks the free carboxylic acid group of naproxen, which is associated with gastrointestinal side effects. bohrium.comnih.gov These ester prodrugs are designed to be inactive and more lipophilic, potentially improving absorption and reducing local irritation, before being hydrolyzed by enzymes in the body to release the active naproxen. ijrpr.comresearchgate.net

Examples of novel ester derivatives include:

Simple Alkyl Esters: Ethyl and isopropyl esters have been synthesized and shown to retain or even enhance the analgesic and anti-inflammatory activities of the parent drug. banglajol.infosemanticscholar.org

Mutual Prodrugs: Naproxen has been esterified with other biologically active molecules, such as antioxidants (e.g., vanillin, menthol, eugenol) or another anti-inflammatory agent (e.g., propyphenazone), to create mutual prodrugs with potentially synergistic effects or improved safety profiles. ijrpr.comresearchgate.netnih.gov

Amino Acid Esters: Amide derivatives of naproxen with various amino acid esters have been synthesized and evaluated for different biological activities. nih.govnih.gov

Glycolamide Esters: These derivatives have been prepared to reduce gastrointestinal toxicity. researchgate.net

These studies collectively demonstrate that esterification is a versatile and effective strategy for modifying the properties of naproxen, aiming to enhance its therapeutic index. banglajol.infonih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| (S)-Naproxen |

| (S)-Naproxen Methyl Ester |

| Hydrazine Hydrate |

| Ethanol |

| (S)-Naproxen Hydrazide |

| Glacial Acetic Acid |

| 1,3,4-Oxadiazoles |

| 1,3,4-Thiadiazoles |

| Thiosemicarbazide |

| 1,2,4-Triazoles |

| Isothiocyanates |

| Diaryliodonium Salts |

| ArI(OH)OTs (Koser's reagent) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Dichloromethane |

| 2,2,2-Trifluoroethanol (TFE) |

| Candida rugosa lipase (CRL) |

| Candida antarctica lipase B (CALB) |

| Isooctane |

| Supercritical Carbon Dioxide (SCCO₂) |

| Ethyl Naproxen Ester |

| Isopropyl Naproxen Ester |

| Vanillin |

| Menthol |

| Eugenol |

Future Research Directions and Emerging Applications

Development of Advanced Deuteration Methodologies

The demand for selectively deuterated organic molecules has spurred significant interest in developing more efficient and precise methods for deuterium (B1214612) incorporation. marquette.edunih.gov Traditional methods often require harsh conditions or pre-functionalized substrates, but emerging techniques offer milder and more direct routes.

Key areas of development include:

Transition Metal-Catalyzed C–H Activation: This has become a powerful technology for deuterium incorporation through hydrogen isotope exchange (HIE). acs.orgchemrxiv.org Catalysts based on metals like iridium, palladium, and manganese allow for the direct replacement of hydrogen with deuterium at specific sites on a molecule, often with high regioselectivity. acs.orgrsc.orgacs.org For instance, iridium-catalyzed C-H activation has been shown to be effective for the ortho-deuteration of aromatic compounds. acs.org These methods can proceed under ambient conditions and avoid the need for pre-functionalization of the target molecule. acs.orgacs.org

Catalytic Transfer Deuteration: This approach is gaining prominence as it avoids the use of pressurized deuterium (D₂) gas, employing readily available deuterium donors like heavy water (D₂O) instead. marquette.edunih.gov Catalysts, often involving iridium or palladium, facilitate the transfer of deuterium from the donor to the substrate molecule. marquette.eduresearchgate.net This technique is particularly useful for the deuteration of alkenes and alkynes. nih.gov

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Synergistic photoredox and HAT catalysis represents a mild and practical method for the precise deuteration of aliphatic carboxylic acids, using D₂O as the deuterium source. nih.gov This approach can achieve excellent deuterium incorporation (up to 99%) and is compatible with a wide range of functional groups. nih.gov

Biocatalysis: The use of enzymes for deuteration is a rapidly growing field, offering high chemo-, enantio-, and isotopic selectivity under mild, environmentally friendly conditions. chemrxiv.orgnih.gov Enzymes such as those dependent on nicotinamide (B372718) cofactors can be used for asymmetric deuteration, which is particularly valuable for chiral molecules like (S)-Naproxen. nih.govresearchgate.net This biocatalytic strategy can use D₂O as a cheap and abundant deuterium source. chemrxiv.org

| Methodology | Principle | Key Advantages | Potential for (S)-Naproxen-d6 Synthesis |

|---|---|---|---|

| C–H Activation | Direct replacement of C-H bonds with C-D bonds using a transition metal catalyst. acs.org | High regioselectivity, avoids pre-functionalization. acs.org | Precise deuteration of the aromatic rings or specific aliphatic positions. |

| Catalytic Transfer Deuteration | Transfer of deuterium from a donor (e.g., D₂O) to the substrate via a catalyst. marquette.edunih.gov | Avoids use of D₂ gas, employs readily available reagents. marquette.edu | Safer and more convenient synthesis protocols. |

| Biocatalysis | Use of enzymes to catalyze stereoselective deuteration. chemrxiv.orgnih.gov | High stereoselectivity, mild and sustainable reaction conditions. researchgate.netnih.gov | Maintains the specific (S)-enantiomer configuration during deuteration. |

| Photoredox/HAT Catalysis | Light-induced radical process for decarboxylative deuteration. nih.gov | Excellent D-incorporation, high functional group tolerance. | Applicable if starting from a carboxylic acid precursor. |

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to create more sustainable and environmentally benign processes. researchgate.netdatabridgemarketresearch.com This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Future research in this area will likely focus on:

Use of Benign Deuterium Sources: A significant trend is the move away from deuterium gas (D₂), which can be expensive and hazardous to handle, towards safer and more abundant sources like heavy water (D₂O). researchgate.netnih.gov For example, systems combining a metal like aluminum with D₂O can generate deuterium in situ for H-D exchange reactions, yielding no harmful byproducts. researchgate.netnih.gov

Catalytic Processes: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a cornerstone of green chemistry. nih.gov These catalysts are highly efficient, can often be recovered and reused, and can facilitate reactions under milder conditions. The combination of Pd/C with an Al-D₂O system creates an environmentally friendly method for selective H-D exchange. nih.gov

Biocatalysis: As mentioned previously, enzyme-catalyzed reactions are inherently "green." They operate in aqueous media under ambient temperature and pressure, are highly selective (reducing byproducts), and the enzymes themselves are biodegradable. chemrxiv.orgresearchgate.net Developing biocatalytic routes for the synthesis and derivatization of deuterated naproxen (B1676952) analogs is a key future direction. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and efficiency for chemical synthesis, including deuteration reactions. adesisinc.comnih.gov Performing reactions in a flow reactor allows for precise control over reaction parameters, leading to higher yields and purity, which aligns with green chemistry goals. adesisinc.comnih.gov

Computational Chemistry and Molecular Modeling Studies of Deuterated Analogs

Computational tools are playing an increasingly vital role in the design and study of deuterated drugs and standards. alfa-chemistry.com These models can predict how deuterium substitution will affect a molecule's properties, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Key applications and future directions include:

Predicting Pharmacokinetic Properties: Advanced computational models can simulate the effects of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com By identifying metabolic "hotspots" in a molecule that are susceptible to enzymatic degradation, researchers can strategically place deuterium atoms to slow metabolism, a phenomenon known as the kinetic isotope effect. alfa-chemistry.comwikipedia.org

Molecular Dynamics Simulations: These studies provide insight into how deuteration affects bond strength, molecular stability, and interactions with biological targets like enzymes or receptors. alfa-chemistry.com This can help in understanding the mechanism of action and in designing deuterated compounds with improved efficacy or selectivity.

Synergy with Experimental Techniques: A powerful emerging approach combines computational modeling with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govacs.org HDX-MS provides data on the conformational dynamics of proteins and how they change upon binding to a ligand. acs.org This experimental data can be used to guide and validate molecular docking and dynamics simulations, leading to highly accurate three-dimensional models of protein-ligand complexes. nih.govacs.org This approach could be used to precisely model the interaction of (S)-Naproxen and its deuterated analogs with its cyclooxygenase (COX) enzyme targets.

Q & A

Q. What are the established synthetic routes for (S)-Naproxen-d6 Methyl Ester in laboratory settings?

this compound is synthesized via esterification of (S)-Naproxen-d6 using deuterated methanol. A common method involves coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane . Alternative approaches include acid-catalyzed reflux with HCl in methanol, followed by extraction and purification . Deuterium labeling requires careful control of reaction conditions to minimize isotopic exchange and ensure >98% isotopic purity, verified via mass spectrometry (MS) .

Q. How is the enantiomeric purity of this compound assessed?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak® IC) is used to separate enantiomers. Retention times are compared against non-deuterated (S)-Naproxen methyl ester standards. Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives (e.g., using Mosher’s acid) can also confirm enantiomeric excess .

Q. What analytical techniques are critical for verifying isotopic purity and structural integrity?

- GC-MS : Quantifies deuterium incorporation by monitoring molecular ion clusters (e.g., m/z 250.32 for C₁₅H₁₀D₆O₃) and fragmentation patterns .

- ¹H/²H NMR : Detects residual protiated protons, with deuterium causing signal disappearance in specific regions (e.g., methyl ester group at δ ~3.7 ppm) .

- FTIR : Confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and absence of carboxylic acid (-COOH) peaks .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize reaction parameters for this compound synthesis?

The Taguchi method uses orthogonal arrays (e.g., L9) to systematically evaluate parameters:

- Key factors : Catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), molar ratio of deuterated methanol to substrate (6:1–12:1) .

- Optimization : Signal-to-noise (S/N) ratio analysis identifies catalyst concentration as the most influential parameter (77.6% contribution). Optimal conditions (1.5 wt% KOH, 60°C, 6:1 molar ratio) improved yields to >96% in validation studies .

Q. What challenges arise in characterizing deuterium-labeled impurities during synthesis?

Deuterium can introduce isotopic isomers (e.g., partial deuteration at non-target sites) and alter chromatographic retention times. Solutions include:

Q. How do reaction kinetics differ between protiated and deuterated methanol in esterification?

Deuterated methanol exhibits slower reaction rates due to the kinetic isotope effect (KIE). For example, kH/kD ≈ 2–3 in acid-catalyzed esterification, requiring extended reflux times (e.g., 2–3 hours vs. 1 hour for protiated methanol) .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported yields from DCC-mediated vs. acid-catalyzed esterification?

- DCC method : Higher yields (85–90%) but sensitive to moisture; impurities like dicyclohexylurea require rigorous washing with acetic acid and NaOH .

- Acid-catalyzed method : Lower yields (70–75%) due to competing hydrolysis but simpler purification .

- Control experiments : Replicate both methods under anhydrous conditions and compare via GC-MS to isolate protocol-specific variables .

Q. Why do NMR spectra of this compound show residual protiated signals?

Incomplete deuteration or isotopic exchange during synthesis can leave protiated protons at the methyl ester or naphthyl positions. Mitigation strategies:

- Use excess deuterated methanol (≥5× molar ratio).

- Purify via preparative HPLC with deuterated solvents .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to develop novel research questions on this compound?

Q. What PICO elements are critical for designing comparative studies on isotopic effects?

- Population : this compound vs. non-deuterated control.

- Intervention : Isotopic labeling’s impact on metabolic half-life or enzyme binding.

- Outcome : Quantify differences in bioavailability using LC-MS/MS .

Tables for Key Parameters

| Synthetic Parameter | Optimal Value (Taguchi Method) | Contribution to Yield |

|---|---|---|

| Catalyst concentration (KOH) | 1.5 wt% | 77.6% |

| Reaction temperature | 60°C | 12.3% |

| Methanol-to-substrate ratio | 6:1 | 6.1% |

| Analytical Technique | Key Application |

|---|---|

| Chiral HPLC | Enantiomeric purity (>99.5% ee) |

| GC-MS | Isotopic purity (D6 ≥98%) |

| ²H NMR | Position-specific deuteration analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.